Benzyl 6-oxospiro[3.3]heptane-2-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-oxospiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-13-8-15(9-13)6-12(7-15)14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTBEJJGKUTHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via [2+2] Cycloaddition
Reaction Description
- The [2+2] cycloaddition involves the reaction of dichloroketene with suitable olefins.
- This reaction forms the cyclobutane ring integral to the spiro[3.3]heptane structure.
- The process generally yields low to moderate product amounts and often requires chromatographic purification.
Key Steps
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Generation of dichloroketene | Thermal or photochemical methods from precursors like tetrachloromethane | Reactive ketene intermediate |
| Cycloaddition with olefin | Heating with olefin substrates under controlled conditions | Formation of 2,6-disubstituted spiro[3.3]heptane core |
| Workup and purification | Chromatography to isolate pure spiro compound | Moderate yield products |
This method provides a direct route to the spirocyclic core but suffers from relatively low turnovers and the need for extensive purification.
Preparation via Double Substitution Reaction
Reaction Description
- This approach uses a tetra-electrophilic compound such as pentaerythritol tetrabromide and a bis-nucleophilic compound like diethylmalonate.
- The reaction proceeds through successive nucleophilic substitutions, leading to cyclization and formation of the spirocyclic ring.
- This method tends to give higher yields and often avoids chromatographic purification.
Key Steps
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Reaction of di-electrophile and di-nucleophile | Typically in polar aprotic solvents under mild heating | Formation of Fecht’s acid intermediate |
| Cyclization | Intramolecular substitution to close the spiro ring | 2,6-disubstituted spiro[3.3]heptane scaffold |
| Functional group modifications | Introduction of keto or ester groups as needed | Target compound formation |
This route is advantageous for scale-up and library synthesis due to better yields and simpler purification.
Specific Preparation of Benzyl 6-oxospiro[3.3]heptane-2-carboxylate
General Synthetic Route
- The synthesis typically starts from 6-hydroxyspiro[3.3]heptan-2-amine or related precursors.
- Benzyl chloroformate is reacted with the amine in the presence of a base such as triethylamine to form the benzyl carbamate ester.
- Oxidation steps using reagents like potassium permanganate or chromium trioxide introduce the keto group at the 6-position.
- Reduction steps, if necessary, use lithium aluminum hydride or sodium borohydride to adjust oxidation states during intermediate stages.
Reaction Scheme Summary
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| Amination and protection | 6-hydroxyspiro[3.3]heptan-2-amine + benzyl chloroformate + triethylamine | Formation of benzyl carbamate protecting group |
| Oxidation | Potassium permanganate or chromium trioxide | Introduction of 6-oxo functionality |
| Purification | Standard extraction and chromatography | Isolation of pure this compound |
This method yields the target compound with good purity and is adaptable to industrial scale with appropriate optimization.
Research Findings and Optimization Notes
- The double substitution method has shown higher yields and scalability compared to the [2+2] cycloaddition approach.
- Chromatographic purification is often necessary for cycloaddition products due to side reactions and low selectivity.
- The choice of base and solvent is critical for the carbamate formation step; triethylamine in dichloromethane or THF is commonly used.
- Oxidation conditions must be carefully controlled to avoid over-oxidation or degradation of the spirocyclic core.
- Recent studies have explored reductive amination and cyclization strategies to introduce nitrogen functionalities into related spiro compounds, which may be adapted for functionalized benzyl 6-oxospiro[3.3]heptane derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents | Yield Range | Purification | Advantages | Limitations |
|---|---|---|---|---|---|
| [2+2] Cycloaddition | Dichloroketene + olefins | Low to moderate | Chromatography needed | Direct ring formation | Low turnover, complex purification |
| Double substitution reaction | Pentaerythritol tetrabromide + diethylmalonate | Moderate to high | Often no chromatography | Higher yield, scalable | Multi-step synthesis |
| Carbamate formation + oxidation | Benzyl chloroformate + triethylamine + oxidants | Good | Standard workup | Good purity, industrially viable | Requires controlled oxidation |
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate has several scientific research applications:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development and discovery.
Material Science: The compound’s properties may be exploited in the development of new materials.
Mechanism of Action
The mechanism of action of Benzyl 6-oxospiro[3.3]heptane-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Methyl 6-Oxospiro[3.3]heptane-2-carboxylate
CAS : 1138480-98-4 | Molecular Formula : C₉H₁₂O₃ | Molecular Weight : 168.19 g/mol
- Physical Properties : A colorless to yellow liquid with a density of 1.18 g/cm³ and a boiling point of 259.9°C .
- Synthesis : Scalable production (up to 50 kg/month) via optimized routes, achieving ≥97% purity .
- Applications : Widely used in drug discovery for building heterocyclic scaffolds .
- Safety : Similar hazards to the benzyl derivative (H302: harmful if swallowed; H315/H319: skin/eye irritation) .
- Key Differences : The methyl ester’s liquid state and lower molecular weight enhance solubility in organic solvents compared to the benzyl analogue .
Table 1 : Methyl vs. Benzyl Esters
tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate
CAS: Not explicitly listed | Molecular Formula: C₁₀H₁₅NO₃ | Molecular Weight: 209.23 g/mol
- Synthesis : Two scalable routes yield this bifunctional compound, which is pivotal for accessing piperidine-complementary chemical space .
- Applications : Used to derivatize azetidine and cyclobutane rings, enabling diverse pharmacophore designs .
- Key Differences : The tert-butyl group enhances steric bulk, improving metabolic stability compared to benzyl/methyl esters .
Table 2 : tert-Butyl vs. Benzyl Derivatives
Penicillin-Type Analogues with Spiroazetidinone Rings
- Structure: Feature a β-lactam (azetidinone) fused to a bicyclic system .
- Synthesis : Multi-step routes involving Pd/C-catalyzed hydrogenation, yielding stereoisomeric mixtures (e.g., 54–76% yields) .
- Applications : Target penicillin-binding proteins for antibiotic activity .
- Key Differences : The β-lactam ring introduces reactivity distinct from the spirocyclic ketone in benzyl 6-oxospiro[3.3]heptane-2-carboxylate .
Hydroxy and Amino Derivatives
- tert-Butyl 6-Amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1211533-81-1): Amino group enables peptide coupling or Schiff base formation .
- Key Differences : These derivatives expand reactivity profiles for targeted drug design compared to the parent benzyl compound .
Biological Activity
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which contributes to its potential biological activity. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a spirocyclic framework that includes a benzyl group and a carboxylate functional group. The molecular formula is with a molecular weight of approximately 234.25 g/mol. This structure is significant as it influences the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, potentially acting as an inhibitor or modulator of various enzymes and receptors. The exact molecular targets and pathways involved in its action remain to be fully elucidated, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial processes.
In Vitro Studies
- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that spirocyclic compounds can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
- Anti-inflammatory Effects : In vitro assays have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines, indicating a possible role in managing inflammatory diseases. This effect may be mediated through the inhibition of specific signaling pathways involved in inflammation .
Case Studies
A recent investigation into the biological effects of spirocyclic compounds was conducted using various cell lines to assess their cytotoxicity and therapeutic potential:
- Study Design : The study evaluated the cytotoxic effects of this compound on human cancer cell lines.
- Results : It was found that at certain concentrations, the compound significantly inhibited cell proliferation, indicating its potential as an anticancer agent.
- : The findings support further exploration into the therapeutic applications of this compound in oncology .
Comparative Analysis with Similar Compounds
Applications in Drug Development
The unique structure of this compound makes it a valuable candidate for drug development, particularly in creating novel therapeutic agents targeting inflammation and microbial infections. Its ability to modulate biochemical pathways suggests potential for use in designing drugs with fewer side effects compared to traditional therapies.
Q & A
Q. What synthetic routes are commonly used to prepare Benzyl 6-oxospiro[3.3]heptane-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves esterification of 6-oxospiro[3.3]heptane-2-carboxylic acid (CAS 889944-57-4) with benzyl alcohol under acidic or coupling conditions. For example, tert-butyl analogs are synthesized via Boc-protection strategies using reagents like di-tert-butyl dicarbonate [(Boc)₂O] in anhydrous solvents (e.g., DCM or THF) . Optimization includes controlling reaction temperature (0–25°C), using catalysts like DMAP, and monitoring progress via TLC or HPLC. Yield improvements are achieved by iterative purification (e.g., column chromatography with hexane/ethyl acetate gradients) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on multi-technique validation:
- X-ray crystallography : Single-crystal diffraction data refined using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths/angles .
- Spectroscopy : ¹H/¹³C NMR (e.g., δ ~1.5–5.0 ppm for spirocyclic protons, carbonyl carbons at ~170 ppm) and HRMS for molecular ion validation .
- Purity assays : HPLC with C18 columns (ACN/water gradients) and ≥97% purity thresholds .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Flash chromatography : Silica gel with gradient elution (e.g., hexane:ethyl acetate 8:1 to 3:1) removes unreacted starting materials .
- Recrystallization : Solvent pairs like ethanol/water or DCM/hexane enhance crystal purity .
- HPLC : Preparative reverse-phase HPLC for high-purity isolates, particularly for enantiomeric separation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) during characterization be resolved?
- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- 2D NMR : COSY and HSQC to assign proton-carbon correlations and confirm spin systems .
- Variable-temperature NMR : Resolve dynamic effects (e.g., ring-flipping in spirocycles) .
- Spiking experiments : Co-inject with authentic samples to confirm peak identity .
Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?
- Methodological Answer :
- Asymmetric synthesis : Chiral auxiliaries (e.g., tert-butylsulfinyl groups) or catalysts (e.g., LiAlH₄ with chiral ligands) induce stereoselectivity .
- Chiral HPLC : Use columns like Chiralpak IA/IB with heptane/IPA mobile phases for resolution .
- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra to computational models .
Q. How does the spirocyclic framework influence reactivity in downstream functionalization?
- Methodological Answer : The spiro[3.3]heptane core imposes steric constraints and ring strain, affecting regioselectivity. For example:
- Nucleophilic attacks : Preferentially occur at the less hindered carbonyl group .
- Oxidation/Reduction : LiAlH₄ selectively reduces ketones to alcohols without disrupting the spirocyclic backbone .
- Ring-opening reactions : Acid catalysis may cleave the spiro junction, forming bicyclic intermediates .
Q. What computational methods predict stability and reactivity of derivatives?
- Methodological Answer :
- DFT calculations : Optimize geometries (e.g., Gaussian 16) to assess steric strain and transition states .
- Molecular dynamics (MD) : Simulate solvation effects on stability (e.g., in DMSO or water) .
- Docking studies : Predict binding affinities for pharmacological targets using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
